
Lck inhibitor 2
概要
説明
Lck阻害剤2は、リンパ球特異的タンパク質チロシンキナーゼ(Lck)の強力な阻害だけでなく、ブルトンチロシンキナーゼ(Btk)、Lyn、Txkなどの他のキナーゼも阻害することで知られる、マルチターゲットチロシンキナーゼ阻害剤です 。この化合物は、癌や自己免疫疾患など、さまざまな疾患における潜在的な治療用途のために、大きな関心を集めています。
準備方法
合成経路と反応条件
Lck阻害剤2の合成は、通常、求核置換、環化、精製などの有機反応のシリーズを伴います。合成経路と反応条件に関する具体的な詳細は、多くの場合、企業秘密であり、製造元によって異なる場合があります。 一般的な方法は、制御された温度および圧力条件下で、一般的な有機溶媒と試薬を使用することを伴います 。
工業生産方法
Lck阻害剤2の工業生産は、一貫性と純度を確保するために、大型反応器と自動システムを使用して、実験室合成から規模拡大されます。 このプロセスには、医薬品基準を満たすために厳格な品質管理措置が含まれます 。
化学反応の分析
反応の種類
Lck阻害剤2は、次のものを含むさまざまな化学反応を起こします。
酸化: 酸素の付加または水素の除去を伴います。
還元: 水素の付加または酸素の除去を伴います。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および反応を促進するためのさまざまな触媒が含まれます。 温度、pH、溶媒の選択などの条件は、目的の反応結果を得るために最適化されます 。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、一方、還元は脱酸素化化合物を生成する可能性があります 。
科学研究の応用
Lck阻害剤2は、幅広い科学研究の応用を持っています。
化学: キナーゼ阻害とシグナル伝達経路を研究するためのツール化合物として使用されます。
生物学: T細胞の活性化と免疫応答におけるLckの役割を調査するために、細胞アッセイで使用されます。
医学: 癌、自己免疫疾患、炎症性疾患の治療のための潜在的な治療薬として探索されています。
科学的研究の応用
Autoimmune Diseases
Research indicates that Lck inhibitors can effectively manage autoimmune conditions such as rheumatoid arthritis and Type 1 diabetes. For instance, studies have shown that the inhibition of Lck reduces TGF-β production in regulatory T cells, which is implicated in the pathogenesis of lung fibrosis associated with autoimmune diseases . This suggests a potential role for Lck inhibitors in modulating immune responses in such disorders.
Cancer Treatment
Lck inhibitors have demonstrated promise as anti-cancer agents, particularly in hematological malignancies. In vitro studies have shown that Lck inhibition can suppress the proliferation of leukemia cells . Furthermore, novel compounds have been developed that exhibit potent inhibitory effects against Lck, with some demonstrating IC50 values as low as 0.0006 µM . These findings highlight the potential of Lck inhibitors in targeted cancer therapies.
Clinical Trials
Several clinical trials have explored the efficacy of Lck inhibitors in treating various conditions. For instance, a study involving the compound A-770041 demonstrated significant reductions in TGF-β levels in patients with lung fibrosis, suggesting a beneficial effect on inflammation . The results support further investigation into the use of Lck inhibitors as therapeutic agents.
Preclinical Studies
In preclinical models, compounds targeting Lck have shown effectiveness in reducing T-cell activation and cytokine production. For example, optimized analogs of Lck inhibitors have been tested for their ability to inhibit interleukin-2 production in mouse models, demonstrating their anti-inflammatory potential .
Structural Insights and Drug Development
Recent advancements in structural biology have facilitated the design of more selective Lck inhibitors by elucidating the binding interactions between these compounds and the kinase domain of Lck . High-throughput screening has led to the identification of new scaffolds with enhanced potency and selectivity profiles against Lck compared to other kinases within the Src family .
Summary Table of Key Findings
Application Area | Compound Name | IC50 Value (µM) | Key Findings |
---|---|---|---|
Autoimmune Diseases | A-770041 | 0.0006 | Reduced TGF-β levels in regulatory T cells |
Cancer Treatment | Optimized Analog VI | 0.002 | Suppressed leukemia cell proliferation |
Inflammation | Compound 7g | 0.0046 | Selective inhibition over FMS kinase |
作用機序
Lck阻害剤2は、Lckの活性部位に結合することによって効果を発揮し、そのキナーゼ活性を阻害します。この阻害は、下流のシグナル伝達分子のリン酸化を妨げ、細胞応答の変化につながります。 この化合物は、Srcファミリーの他のキナーゼにも影響を与え、幅広いスペクトル活性を示します 。
類似の化合物との比較
類似の化合物
独自性
Lck阻害剤2は、高い効力と複数のキナーゼに対する選択性のために独自であり、研究と治療の両方の文脈で貴重なツールとなっています。 複数の標的を同時に阻害できる能力は、より選択的な阻害剤とは異なります 。
類似化合物との比較
Similar Compounds
TG02: A multi-kinase inhibitor that targets Lck and other kinases involved in chronic lymphocytic leukemia.
A-770041: A specific inhibitor of Lck used in research to study T-cell signaling.
Uniqueness
Lck inhibitor 2 is unique due to its high potency and selectivity for multiple kinases, making it a valuable tool in both research and therapeutic contexts. Its ability to inhibit multiple targets simultaneously sets it apart from more selective inhibitors .
生物活性
Lck inhibitor 2 is a compound that targets the lymphocyte-specific protein tyrosine kinase (Lck), which plays a pivotal role in T-cell receptor signaling and various cellular processes related to immune response and cancer progression. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
Lck is a member of the Src family of tyrosine kinases and is essential for T-cell activation and signaling. Inhibition of Lck can modulate immune responses, making it a potential therapeutic target for various conditions, including autoimmune diseases and malignancies. The primary mechanism through which Lck inhibitors like this compound exert their effects is by preventing the phosphorylation of substrates that are crucial for T-cell activation.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including its effects on apoptosis in leukemia cells and its role in enhancing glucocorticoid sensitivity.
Table 1: Biological Activities of this compound
Case Studies
-
Chronic Lymphocytic Leukemia (CLL)
- A study demonstrated that Lck inhibition enhances sensitivity to dexamethasone in CLL cells that typically exhibit resistance to glucocorticoids. The inhibition of Lck led to increased apoptosis rates when combined with dexamethasone treatment, suggesting a potential therapeutic strategy for overcoming drug resistance in lymphoid malignancies .
- T-Cell Activation
- Neuronal Morphology
Structure-Activity Relationship (SAR)
The development of Lck inhibitors has focused on optimizing their structure for enhanced potency and selectivity. Recent studies have identified promising derivatives with improved pharmacokinetic properties and selectivity profiles against other kinases within the Src family.
Table 2: Selectivity Profile of Lck Inhibitors
Compound | IC50 (Lck) | IC50 (Src) | IC50 (Syk) | IC50 (Zap-70) |
---|---|---|---|---|
This compound | 0.0006 µM | 0.001 µM | 0.20 µM | 0.37 µM |
Dasatinib | ~7 nM | ~8 nM | ~20 nM | ~30 nM |
特性
IUPAC Name |
3-[[4-(5-hydroxy-2-methylanilino)pyrimidin-2-yl]amino]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-11-5-6-14(24)10-15(11)22-16-7-8-20-18(23-16)21-13-4-2-3-12(9-13)17(19)25/h2-10,24H,1H3,(H2,19,25)(H2,20,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCBIFOAGRZJNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)NC2=NC(=NC=C2)NC3=CC=CC(=C3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801157832 | |
Record name | 3-[[4-[(5-Hydroxy-2-methylphenyl)amino]-2-pyrimidinyl]amino]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801157832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944795-06-6 | |
Record name | 3-[[4-[(5-Hydroxy-2-methylphenyl)amino]-2-pyrimidinyl]amino]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944795-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[[4-[(5-Hydroxy-2-methylphenyl)amino]-2-pyrimidinyl]amino]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801157832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。